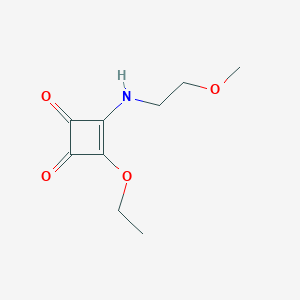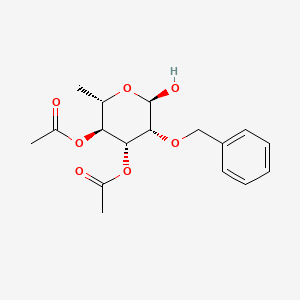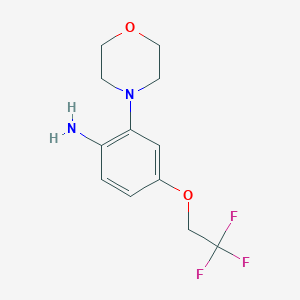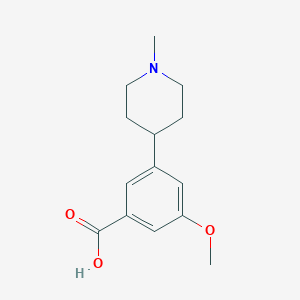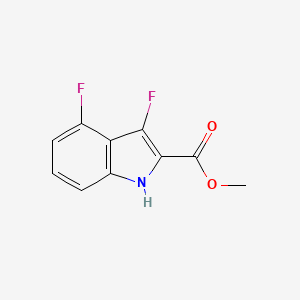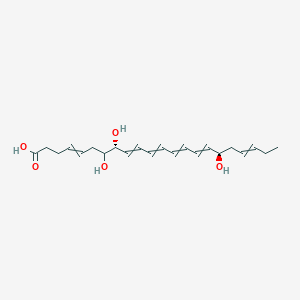
(8R,17R)-7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17®-Resolvin D1 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation, promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin family, which includes various molecules involved in resolving inflammation and promoting healing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17®-Resolvin D1 typically involves the enzymatic conversion of docosahexaenoic acid. The process includes several steps:
Oxygenation: Docosahexaenoic acid undergoes oxygenation by lipoxygenase enzymes to form hydroperoxy intermediates.
Epoxidation and Hydrolysis: These intermediates are further converted into epoxides and then hydrolyzed to form 17®-Resolvin D1.
Industrial Production Methods: Industrial production of 17®-Resolvin D1 involves large-scale enzymatic processes, ensuring high yield and purity. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, are critical for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 17®-Resolvin D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and other hydrides.
Solvents: Organic solvents like methanol and ethanol are commonly used.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 17®-Resolvin D1, each with distinct biological activities.
Aplicaciones Científicas De Investigación
17®-Resolvin D1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid mediator pathways.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for therapeutic potential in treating inflammatory diseases, such as arthritis and cardiovascular diseases.
Industry: Utilized in the development of anti-inflammatory drugs and supplements.
Mecanismo De Acción
17®-Resolvin D1 exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on immune cells, such as G-protein-coupled receptors.
Pathways Involved: Activates signaling pathways that promote the resolution of inflammation, including the inhibition of pro-inflammatory cytokines and the promotion of phagocytosis of apoptotic cells.
Comparación Con Compuestos Similares
17(S)-Resolvin D1: Another isomer with similar anti-inflammatory properties.
Resolvin E1: Derived from eicosapentaenoic acid, also involved in resolving inflammation.
Protectin D1: Another lipid mediator with anti-inflammatory and neuroprotective effects.
Uniqueness: 17®-Resolvin D1 is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its distinct pathways and mechanisms of action make it a valuable compound in the study of inflammation resolution.
Propiedades
Número CAS |
528583-91-7 |
|---|---|
Fórmula molecular |
C22H32O5 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(8R,17R)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/t19-,20-,21?/m1/s1 |
Clave InChI |
OIWTWACQMDFHJG-OSBQEZSISA-N |
SMILES isomérico |
CCC=CC[C@H](C=CC=CC=CC=C[C@H](C(CC=CCCC(=O)O)O)O)O |
SMILES canónico |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
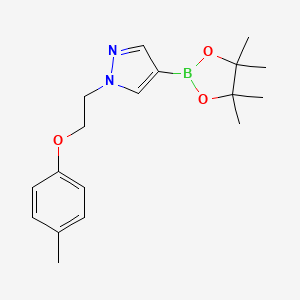
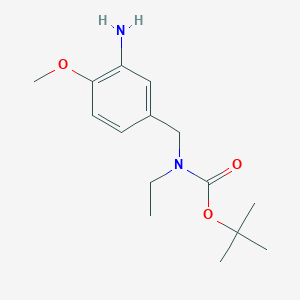
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
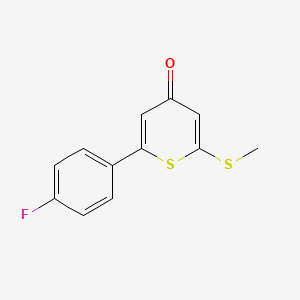
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
